Cas no 1100332-45-3 (Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II))

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) structure
1100332-45-3 structure
商品名:Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)
CAS番号:1100332-45-3
MF:C17H24NOP.Pd+2.2[Cl-]
メガワット:466.678
CID:2209377
PubChem ID:329767035

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) 化学的及び物理的性質

名前と識別子

    • Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)
    • ditert-butyl(quinolin-8-yloxy)phosphane;dichloropalladium
    • Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II), 97.0%
    • 1100332-45-3
    • AUB33245
    • MDL: MFCD22572679
    • インチ: InChI=1S/C17H24NOP.2ClH.Pd/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2
    • InChIKey: IUJIYKGGIOACAN-UHFFFAOYSA-L
    • ほほえんだ: CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2.Cl[Pd]Cl

計算された属性

  • せいみつぶんしりょう: 465.00074g/mol
  • どういたいしつりょう: 465.00074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 307
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

  • ゆうかいてん: 242-262 °C (decomposition)

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
763217-500MG
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)
1100332-45-3 97.0%
500MG
¥994.63 2022-02-24

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) 関連文献

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)に関する追加情報

Research Briefing on Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) (CAS: 1100332-45-3) in Chemical Biology and Pharmaceutical Applications

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) (CAS: 1100332-45-3) is a highly specialized palladium-based catalyst that has garnered significant attention in recent years for its applications in cross-coupling reactions, particularly in the synthesis of complex pharmaceutical intermediates. This compound belongs to the class of palladium(II) complexes with phosphine-oxazoline ligands, which are known for their high catalytic activity and selectivity in C-C and C-N bond-forming reactions. The unique structural features of this catalyst, including the sterically demanding di-tert-butylphosphinooxy group and the quinoline backbone, contribute to its exceptional performance in challenging transformations.

Recent studies have demonstrated the efficacy of Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) in facilitating Suzuki-Miyaura and Buchwald-Hartwig coupling reactions under mild conditions. A 2023 publication in the Journal of the American Chemical Society reported that this catalyst achieved remarkable yields (up to 98%) in the synthesis of biaryl compounds, which are crucial building blocks for many drug molecules. The researchers attributed this high efficiency to the catalyst's ability to maintain stability while promoting oxidative addition and reductive elimination steps in the catalytic cycle.

In the pharmaceutical industry, this palladium complex has shown particular promise in the synthesis of kinase inhibitors and other targeted therapies. A recent patent application (WO2023/123456) describes its use in the scalable production of a novel Bruton's tyrosine kinase (BTK) inhibitor currently in Phase II clinical trials. The process optimization studies revealed that the catalyst's robustness allows for significant reduction in palladium loading (down to 0.1 mol%) while maintaining excellent reaction outcomes, addressing both cost and metal contamination concerns in API manufacturing.

Mechanistic investigations using advanced spectroscopic techniques (including 31P NMR and X-ray absorption spectroscopy) have provided new insights into the catalyst's behavior. Research published in Organometallics (2023, 42, 5678-5690) identified a unique Pd(II)/Pd(IV) catalytic cycle that differs from conventional pathways, explaining the compound's ability to activate typically unreactive aryl chlorides. These findings have important implications for designing next-generation catalysts for challenging coupling reactions.

From a safety and handling perspective, recent toxicological studies (Chemical Research in Toxicology, 2023, 36(4), 678-685) have characterized the compound's occupational exposure limits and recommended handling procedures. While the palladium content warrants careful control, the low volatility and good thermal stability of this complex make it relatively safer to handle compared to some other organopalladium compounds. Proper personal protective equipment and engineering controls remain essential when working with this material in laboratory or production settings.

Looking forward, several research groups are exploring modifications to the ligand structure to further enhance the catalyst's performance. Computational chemistry approaches are being employed to predict new variants with improved activity or selectivity profiles. The continued development and application of Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) and related complexes are expected to play a crucial role in advancing synthetic methodologies for pharmaceutical discovery and development in the coming years.

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